(E)-N-(3,4-Dihydroxyphenethyl)-3-(4-hydroxyphenyl)acrylamide
Overview
Description
“(E)-N-(3,4-Dihydroxyphenethyl)-3-(4-hydroxyphenyl)acrylamide” is a chemical compound with the CAS Number: 103188-46-1 . It has a molecular weight of 299.33 . This compound is known to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin . It also has antiplatelet properties and can be used to treat high cholesterol levels .
Synthesis Analysis
The reaction solution for this product involves 4-hydroxybenzaldehyde (1), nitric acid (2), and phosphoric acid (3) .Molecular Structure Analysis
The IUPAC name of this compound is (2E)-N-[2-(3,4-dihydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)-2-propenamide . The InChI code is 1S/C17H17NO4/c19-14-5-1-12(2-6-14)4-8-17(22)18-10-9-13-3-7-15(20)16(21)11-13/h1-8,11,19-21H,9-10H2,(H,18,22)/b8-4+ .Chemical Reactions Analysis
The biological properties of this drug are potent tyrosinase inhibition, which occurs through competitive inhibition of copper ions at active sites on tyrosinase . It also acts as an inhibitor of dopamine hydroxylase and catechol-o-methyltransferase with IC50 values of 1.5 µ .Physical And Chemical Properties Analysis
The compound has a boiling point of 636.81 °C . It is stored at a temperature of 28 C .Scientific Research Applications
Synthesis and Characterization in Polymer Science Research in polymer science has explored the synthesis and characterization of various acrylamide derivatives, including those similar to (E)-N-(3,4-Dihydroxyphenethyl)-3-(4-hydroxyphenyl)acrylamide. These studies have focused on understanding the properties and applications of these compounds in polymer chemistry. For example, Ahmed Abu-Rayyan et al. (2022) investigated acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions, revealing their effectiveness and potential applications in materials science (Abu-Rayyan et al., 2022).
Biochemical Studies and Fluorescence Binding Compounds structurally related to this compound have been synthesized and studied for their interactions with biological molecules like bovine serum albumin. Fa-Yan Meng et al. (2012) conducted studies on novel p-hydroxycinnamic acid amides, analyzing their binding constants and the thermodynamics of their interactions, which is significant for understanding the biochemical behavior of similar compounds (Meng et al., 2012).
Adhesive Properties in Medical Applications The adhesive properties of catechol-containing polyacrylamides, including derivatives like N-(3,4-dihydroxyphenyethyl) acrylamide, have been synthesized and characterized with a focus on biomedical applications. K. Hennig and W. Meyer (2022) explored these derivatives for potential medical uses, highlighting their promising adhesive properties on medical surfaces (Hennig & Meyer, 2022).
Novel Hydrogels for Drug Delivery Research in drug delivery systems has also incorporated similar acrylamide derivatives. P. Reddy et al. (2015) developed novel hydrogels based on 4-Hydroxyphenylazo-3-N-(4-hydroxyphenyl)maleimide, another derivative, for specific colon delivery of chemotherapeutic agents, indicating the potential of such compounds in targeted drug delivery systems (Reddy et al., 2015).
Mechanism of Action
Target of Action
It’s known that similar compounds can interact with various cellular targets, including enzymes and receptors, to exert their biological effects .
Mode of Action
Similar compounds often work by binding to their targets and modulating their activity, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds can influence various biochemical pathways, leading to downstream effects on cellular functions .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile .
Result of Action
Similar compounds can have various effects at the molecular and cellular levels, depending on their targets and mode of action .
Properties
IUPAC Name |
(E)-N-[2-(3,4-dihydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-14-5-1-12(2-6-14)4-8-17(22)18-10-9-13-3-7-15(20)16(21)11-13/h1-8,11,19-21H,9-10H2,(H,18,22)/b8-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUJJPCTENPKOE-XBXARRHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCCC2=CC(=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NCCC2=CC(=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469749 | |
Record name | (E)-N-(3,4-Dihydroxyphenethyl)-3-(4-hydroxyphenyl)acrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103188-46-1 | |
Record name | N-Coumaroyldopamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103188461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-N-(3,4-Dihydroxyphenethyl)-3-(4-hydroxyphenyl)acrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-COUMAROYLDOPAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBC0Y4WZ56 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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